molecular formula C23H19BrN2O5 B423052 2-(2-(5-BROMO-2-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE

2-(2-(5-BROMO-2-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE

Cat. No.: B423052
M. Wt: 483.3g/mol
InChI Key: CMIMJICKCUHQSR-AFUMVMLFSA-N
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Description

2-(2-(5-BROMO-2-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE is a complex organic compound characterized by its unique structural features

Properties

Molecular Formula

C23H19BrN2O5

Molecular Weight

483.3g/mol

IUPAC Name

[2-[(E)-[(5-bromo-2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H19BrN2O5/c1-29-18-10-7-15(8-11-18)23(28)31-20-6-4-3-5-16(20)14-25-26-22(27)19-13-17(24)9-12-21(19)30-2/h3-14H,1-2H3,(H,26,27)/b25-14+

InChI Key

CMIMJICKCUHQSR-AFUMVMLFSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=C(C=CC(=C3)Br)OC

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=N/NC(=O)C3=C(C=CC(=C3)Br)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=C(C=CC(=C3)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-BROMO-2-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.

    Condensation reaction: The hydrazone intermediate is then reacted with 2-formylphenyl 4-methoxybenzoate in the presence of a base, such as sodium acetate, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-BROMO-2-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

2-(2-(5-BROMO-2-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(5-BROMO-2-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-(5-BROMO-2-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE
  • 4-chloro-2-(2-(5-BROMO-2-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE

Uniqueness

2-(2-(5-BROMO-2-METHOXYBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its bromine and methoxy groups, in particular, contribute to its versatility in various chemical reactions and biological activities.

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